molecular formula C19H15F2NO2S B5885220 N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide

N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5885220
M. Wt: 359.4 g/mol
InChI Key: ZJBKDWWJUZFGIV-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a 3,4-difluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of diphenylmethylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety. The use of continuous flow technology allows for the efficient and sustainable production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide can be compared with similar compounds such as:

    N-(diphenylmethyl)-benzenesulfonamide: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    N-(diphenylmethyl)-4-fluorobenzenesulfonamide: Contains only one fluorine atom, which may affect its reactivity and biological activity.

    N-(diphenylmethyl)-3,4-dichlorobenzenesulfonamide: Substitutes fluorine with chlorine, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly influence its electronic properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name

N-benzhydryl-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S/c20-17-12-11-16(13-18(17)21)25(23,24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBKDWWJUZFGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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